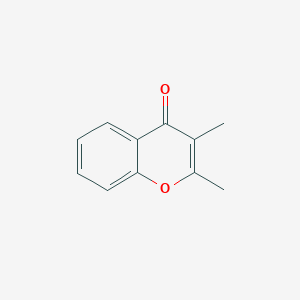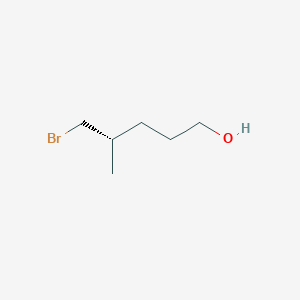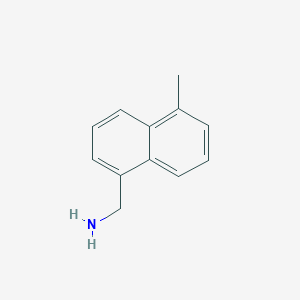
2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline is a heterocyclic organic compound belonging to the quinoline family It is characterized by a quinoline core structure with three methyl groups at positions 2, 4, and 7, and a partially saturated ring system at positions 5, 6, 7, and 8
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,7-trimethylquinoline with hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This hydrogenation process selectively reduces the double bonds in the quinoline ring, resulting in the formation of the tetrahydroquinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the compound. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the methyl groups at positions 2, 4, and 7.
2,4,7-Trimethylquinoline: Lacks the partially saturated ring system.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxyl group at position 6.
Uniqueness: 2,4,7-Trimethyl-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and partially saturated ring system. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,4,7-trimethyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-4-5-11-9(2)7-10(3)13-12(11)6-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
YZNFGGPPQRELTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)N=C(C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11912562.png)
![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)









